Bromoxon

Description

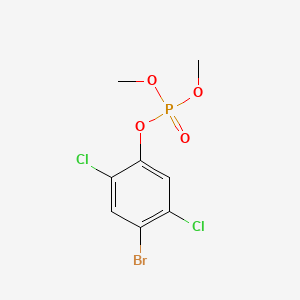

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,5-dichlorophenyl) dimethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPSHLVNDJYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197549 | |

| Record name | Bromoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4855-62-3 | |

| Record name | Bromoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bromhexine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine (B1221334) hydrochloride, a derivative of the Adhatoda vasica plant alkaloid vasicine, is a widely utilized mucolytic agent.[1][2] Its therapeutic efficacy in respiratory disorders characterized by excessive or viscous mucus is attributed to a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms of bromhexine, including its mucolytic, secretolytic, and secretomotor effects. We delve into the molecular and cellular pathways influenced by bromhexine, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Pharmacological Actions

Bromhexine's primary therapeutic benefit lies in its ability to alter the properties of respiratory mucus, making it less viscous and easier to expel. This is achieved through a combination of three core actions:

-

Mucolytic Action: Bromhexine directly breaks down the components of mucus, reducing its viscosity.[3]

-

Secretolytic Action: It stimulates the production of a more serous (watery) and less viscous mucus.[2][3]

-

Secretomotor Action: Bromhexine enhances the efficiency of the mucociliary clearance system, aiding in the removal of mucus from the airways.

Detailed Mechanisms of Action

Mucolytic and Secretolytic Effects: Altering Mucus Composition and Rheology

Bromhexine's mucolytic effect is primarily attributed to its ability to depolymerize mucopolysaccharide fibers within the mucus.[3][4] This action is believed to be mediated by the activation of lysosomal enzymes.

2.1.1 Role of Lysosomal Enzymes

Studies suggest that bromhexine increases the activity of lysosomal enzymes within bronchial glands.[1][5] This leads to the breakdown of acidic mucopolysaccharide fibers, which are key contributors to mucus viscosity. The proposed mechanism involves the liberation of these enzymes from lysosomes into the cytoplasm of mucus-secreting cells, where they can act on mucus granules.[1][6]

Experimental Protocol: Lysosomal Enzyme Activity Assay in Canine Tracheal Slices [1][6]

This protocol is adapted from studies investigating the effect of bromhexine on lysosomal enzymes in canine tracheal submucosal glands.

Objective: To histochemically assess the effect of bromhexine on lysosomal enzyme activity and acid glycoprotein (B1211001) content in tracheal glandular cells.

Materials:

-

Fresh canine trachea

-

Krebs-Ringer solution

-

Bromhexine hydrochloride solutions (0.0004% to 0.04%)

-

Triton X-100 (positive control)

-

Lecithin (lysosomal membrane stabilizer)

-

Acid phosphatase staining kit

-

Alcian blue (pH 2.5)

-

Periodic acid-Schiff (PAS) stain

-

Microscope

Procedure:

-

Tissue Preparation: Obtain fresh canine trachea and prepare thin slices (approximately 500 µm).

-

Incubation: Incubate the tracheal slices in Krebs-Ringer solution containing different concentrations of bromhexine hydrochloride or Triton X-100 for 30 minutes at 37°C. A control group is incubated in Krebs-Ringer solution alone. To test the membrane-stabilizing effect, co-incubate slices with bromhexine and lecithin.

-

Histochemical Staining for Lysosomes: Stain the slices for acid phosphatase activity to visualize lysosomes. Count the number of stained lysosomes in the glandular cells under a microscope.

-

Histochemical Staining for Glycoproteins: Stain adjacent slices with a combination of Alcian blue (pH 2.5) and PAS to differentiate between acidic and neutral glycoproteins.

-

Analysis: Quantify the changes in the number of stained lysosomes and the staining characteristics of the glandular cells (e.g., increase in red-stained cells indicating a shift to more neutral glycoproteins) in the bromhexine-treated groups compared to the control.

Quantitative Data on Mucolytic and Secretolytic Effects

| Parameter | Species/Model | Treatment | Key Findings | Reference |

| Sputum Viscosity | Patients with Chronic Bronchitis | Bromhexine HCl (24 mg/day for 2 weeks) | Statistically significant reduction in sputum viscosity (p < 0.01). | [7] |

| Sputum Volume | Patients with Chronic Bronchitis | Bromhexine HCl (24 mg/day for 2 weeks) | Statistically significant increase in sputum production (p < 0.01). | [7] |

| Mucus Viscoelasticity | Mini-pigs with tracheal pouches | Bromhexine HCl (0.5, 1.0, and 2.0 mg/kg twice daily for 5 days) | Reduced residual shear viscosity (p < 0.05) and increased instantaneous shear compliance (p < 0.005) at all doses. | [8] |

| Goblet Cell Secretion | Guinea Pigs | Bromhexine HCl (5-10 mg/kg/day) | Reduction in the number of goblet cells containing acidic mucosubstances, suggesting increased secretion. | [7] |

| Phospholipid Secretion | Rats | Bromhexine HCl (200 mg/kg/day) | Increased secretion of phospholipids (B1166683) in the alveolar space. | [7] |

Secretomotor Effect: Enhancing Mucociliary Clearance

Bromhexine enhances the transport of mucus out of the respiratory tract by increasing the efficiency of the mucociliary escalator. This is achieved by stimulating the activity of the ciliated epithelium.[4]

Experimental Protocol: Measurement of Mucociliary Clearance in Humans using Radioaerosol Tracer [9][10]

This protocol is a standardized method for measuring mucociliary and cough clearance in human subjects.

Objective: To quantify the rate of removal of inhaled radiolabeled particles from the lungs.

Materials:

-

99mTechnetium (99mTc) sulfur colloid

-

Aerosol delivery system (e.g., dosimeter-controlled nebulizer)

-

Gamma camera

-

Metronome

Procedure:

-

Aerosol Inhalation: The subject inhales an aerosol of 99mTc sulfur colloid with a controlled particle size (e.g., 5.4 µm mass median aerodynamic diameter) under standardized breathing conditions (e.g., 500 mL/sec, 30 breaths/min) guided by a metronome.

-

Image Acquisition: Immediately after inhalation, the subject is positioned in front of a gamma camera, and sequential images of the lungs are acquired for a defined period (e.g., 60 minutes) to monitor the movement of the radioactive particles.

-

Cough Clearance (Optional): After the initial imaging period, the subject performs a standardized number of coughs (e.g., 60 coughs in sets of 20), with images acquired after each set to measure cough-induced clearance.

-

24-hour Retention: The subject returns approximately 24 hours later for a final image to measure the amount of residual radioactivity in the lungs.

-

Data Analysis: The rate of clearance is calculated by quantifying the decrease in radioactivity in different lung regions over time. The results can be expressed as the area under the retention versus time curve (AUC).

Quantitative Data on Secretomotor Effects

| Parameter | Subjects | Treatment | Key Findings | Reference |

| Mucociliary Clearance | 9 adult subjects with chronic bronchitis | Bromhexine HCl (16 mg three times daily for 14 days) | The amount of radioactivity cleared at 6 hours increased by 6.8% (p < 0.05), representing a 14.5% increase over the control. | [7] |

| Tracheobronchial Clearance | 43 patients with chronic bronchitis | Bromhexine | Significantly enhanced lung clearance of a radioaerosol tracer. | [7] |

Inhibition of Transmembrane Protease, Serine 2 (TMPRSS2)

Recent research has highlighted a novel mechanism of action for bromhexine: the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[11] TMPRSS2 is a host cell protease that is crucial for the entry of certain viruses, including influenza viruses and coronaviruses, into respiratory epithelial cells. By inhibiting TMPRSS2, bromhexine can potentially block viral entry and replication.

Experimental Protocol: In Vitro TMPRSS2 Inhibition Assay [5][12]

This protocol describes a biochemical assay to screen for inhibitors of recombinant TMPRSS2.

Objective: To determine the inhibitory activity of bromhexine on TMPRSS2 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human TMPRSS2

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)

-

Bromhexine hydrochloride solutions (various concentrations)

-

384-well or 1536-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the fluorogenic substrate, recombinant TMPRSS2, and bromhexine at various concentrations in the assay buffer.

-

Assay Setup: In a multi-well plate, add the fluorogenic substrate and the bromhexine solution (or vehicle control).

-

Enzyme Reaction: Initiate the reaction by adding the recombinant TMPRSS2 solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC).

-

Data Analysis: Calculate the percent inhibition of TMPRSS2 activity by bromhexine at each concentration and determine the IC50 value.

Quantitative Data on TMPRSS2 Inhibition

| Parameter | Assay Type | Result | Reference |

| IC50 | In vitro biochemical screen | 0.75 µM | [11] |

| Inhibition of SARS-CoV-2 entry | In vitro cell-based assay | Significant reduction in viral progeny in Caco-2 cells. | [13] |

Antioxidant and Anti-inflammatory Properties

Bromhexine has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in inflammatory airway diseases.

2.4.1 Antioxidant Activity

Bromhexine can scavenge free radicals, which are implicated in the pathogenesis of inflammatory lung diseases.

Experimental Protocol: DPPH Radical Scavenging Assay [4][14]

This is a common in vitro method to assess the antioxidant capacity of a compound.

Objective: To measure the ability of bromhexine to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

DPPH solution in methanol (B129727) or ethanol

-

Bromhexine hydrochloride solutions (various concentrations)

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix a solution of bromhexine (or ascorbic acid) with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of bromhexine compared to the blank. The IC50 value (the concentration of bromhexine required to scavenge 50% of the DPPH radicals) can then be determined.

2.4.2 Anti-inflammatory Effects

Bromhexine may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Experimental Protocol: Inhibition of Cytokine Release in LPS-Stimulated Macrophages [15][16]

This protocol assesses the effect of a compound on the release of inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Objective: To determine if bromhexine can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Lipopolysaccharide (LPS)

-

Bromhexine hydrochloride solutions (various concentrations)

-

Cell culture medium and reagents

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture the macrophages to the desired density.

-

Treatment: Pre-treat the cells with various concentrations of bromhexine for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response. A control group is left unstimulated.

-

Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of the target cytokines in the supernatant using ELISA kits.

-

Analysis: Compare the levels of cytokines in the bromhexine-treated, LPS-stimulated cells to the LPS-stimulated cells without bromhexine treatment to determine the inhibitory effect.

Signaling Pathways

The multifaceted actions of bromhexine are orchestrated through its influence on several key signaling pathways within respiratory epithelial and immune cells.

Lysosomal Activation and Mucin Regulation Pathway

Bromhexine's effect on mucus production and composition is linked to its ability to activate lysosomal pathways and influence mucin gene expression. It is proposed that bromhexine may activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8][17] This can lead to an increase in the production of lysosomal enzymes. Furthermore, the regulation of mucin genes, such as MUC5AC, is controlled by transcription factors like Nuclear Factor-kappa B (NF-κB) and Specificity Protein 1 (Sp1).[18][19][20] While the direct link between bromhexine and these transcription factors for mucin genes is still under investigation, its secretolytic effects suggest a modulatory role.

References

- 1. dzl.de [dzl.de]

- 2. Assessing motile cilia coverage and beat frequency in mammalian in vitro cell culture tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Pharmaceutical screen identifies novel target processes for activation of autophagy with a broad translational potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multisite comparison of mucociliary and cough clearance measures using standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. About Us and Research Services | Mucociliary Clearance and Aerosol Research Laboratory [med.unc.edu]

- 11. goldbio.com [goldbio.com]

- 12. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. marinebiology.pt [marinebiology.pt]

- 15. IL-21 Modulates Release of Proinflammatory Cytokines in LPS-Stimulated Macrophages through Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]

- 18. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ubiquitin-specific protease-7 promotes expression of airway mucin MUC5AC via the NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 20. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Bromhexine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine is a potent mucolytic agent widely used in the treatment of respiratory disorders associated with excessive mucus production. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Bromhexine and its commonly used salt form, Bromhexine Hydrochloride.

Core Physicochemical Data

The fundamental physicochemical parameters of Bromhexine and Bromhexine Hydrochloride are summarized below. These values are critical for predicting the behavior of the molecule in various physiological and pharmaceutical environments.

Table 1: Physicochemical Properties of Bromhexine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀Br₂N₂ | [1] |

| Molecular Weight | 376.13 g/mol | [1] |

| Melting Point | 238°C | [2] |

| pKa | 8.34 ± 0.20 (Predicted) | [2] |

| LogP (Octanol/Water) | 5.14 | [1] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | DMSO: 75 mg/mL, Ethanol (B145695): 75 mg/mL | [2][3] |

Table 2: Physicochemical Properties of Bromhexine Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀Br₂N₂·HCl | [4] |

| Molecular Weight | 412.59 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 232-235°C, ~239°C (with decomposition), 240-244°C, 244-246°C | [1][4][6][7] |

| pH (saturated solution) | 3.0 - 5.0 | [4] |

| Solubility in Water | Slightly soluble, Very slightly soluble, 360 g/L at 20°C | [4][6][8][9][10] |

| Solubility in Other Solvents | Freely soluble in formic acid; Sparingly soluble in methanol (B129727) and ethanol (96%); Slightly soluble in chloroform (B151607) and methylene (B1212753) chloride; Practically insoluble in ether. | [4][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the general principles and common methods employed for the key parameters of Bromhexine.

Melting Point Determination

The melting point of Bromhexine and its hydrochloride salt is determined using the capillary method as described in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition is sharp.

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a capillary tube holder.

Procedure (General, based on USP <741>):

-

A small amount of the finely powdered Bromhexine sample is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate, typically 1-2°C per minute, in the vicinity of the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range is reported as the melting point. For substances that decompose, the temperature at which decomposition begins is noted.[11][12][13][14]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Bromhexine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.

Principle: A solution of the substance is titrated with a standard solution of an acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus: A pH meter with a combination electrode, a burette, a stirrer, and a titration vessel.

Procedure (General):

-

A precisely weighed amount of Bromhexine is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).

-

The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is calculated from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.

Partition Coefficient (LogP) Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the classical and most reliable method for LogP determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at a constant temperature. The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.

Procedure (Based on OECD Guideline 107):

-

A solution of Bromhexine is prepared in either n-octanol or water.

-

Equal volumes of pre-saturated n-octanol and water are added to a flask containing a known amount of Bromhexine.

-

The flask is shaken vigorously for a set period to allow for the partitioning of Bromhexine between the two phases until equilibrium is reached.[5][9][15]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of Bromhexine in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility Determination

Solubility is a critical parameter that influences the dissolution rate and bioavailability of a drug. The equilibrium solubility of Bromhexine is typically determined using the shake-flask method.

Principle: An excess amount of the solid drug is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved drug in the supernatant is then measured.

Apparatus: A constant temperature shaker bath, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure (General):

-

An excess amount of Bromhexine is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

-

The container is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of Bromhexine in the clear supernatant is determined using a validated analytical method.[16]

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. These studies are conducted under various environmental conditions as per the guidelines from the International Council for Harmonisation (ICH).

Principle: The drug substance is stored under defined temperature, humidity, and light conditions for a specified period. Samples are withdrawn at predetermined time points and analyzed for any changes in their physical and chemical properties.

Procedure (Based on ICH Q1A(R2) Guidelines):

-

Long-term stability testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[1][4][6][17]

-

Accelerated stability testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. These studies are designed to increase the rate of chemical degradation and physical change.[1][4][6][17]

-

Forced degradation studies: Involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

-

Analysis: At each time point, samples are analyzed for parameters such as appearance, assay, degradation products, and moisture content using validated analytical methods like HPLC.

Mechanism of Action and Signaling Pathways

Bromhexine's primary therapeutic effect is its mucolytic action, which involves the depolymerization of mucopolysaccharide fibers in the mucus, leading to a reduction in its viscosity. More recently, its role as an inhibitor of the transmembrane protease, serine 2 (TMPRSS2) has been highlighted, which is relevant for its potential antiviral activity.

Mucolytic Action

Bromhexine stimulates the activity of lysosomal enzymes, which in turn enhances the hydrolysis of acidic mucopolysaccharide polymers in the bronchial secretions. This leads to the production of a less viscous mucus that is more easily cleared by ciliary action.[18]

Caption: Mucolytic action of Bromhexine.

Inhibition of TMPRSS2

Bromhexine has been shown to inhibit the activity of Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is crucial for the priming of the spike protein of certain viruses, including coronaviruses, which is a necessary step for viral entry into host cells. By inhibiting TMPRSS2, Bromhexine can potentially block this pathway.[8][19][20]

Caption: Inhibition of TMPRSS2 by Bromhexine.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a drug substance like Bromhexine.

Caption: Physicochemical characterization workflow.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. database.ich.org [database.ich.org]

- 5. oecd.org [oecd.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 8. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. Inhibitory mechanism of Ambroxol and Bromhexine Hydrochlorides as potent blockers of molecular interaction between SARS-CoV-2 spike protein and human angiotensin-converting Enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 12. drugfuture.com [drugfuture.com]

- 13. drugfuture.com [drugfuture.com]

- 14. â©741⪠Melting Range or Temperature [doi.usp.org]

- 15. oecd.org [oecd.org]

- 16. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 17. youtube.com [youtube.com]

- 18. Bromhexine Hydrochloride | C14H21Br2ClN2 | CID 5702220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mds.marshall.edu [mds.marshall.edu]

- 20. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Structural Elucidation of Bromhexine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of bromhexine (B1221334), a potent mucolytic agent. The document details common synthetic pathways, experimental protocols, and the analytical techniques employed for its structural verification, making it a valuable resource for professionals in the field of drug development and chemical synthesis.

Synthesis of Bromhexine Hydrochloride

Bromhexine, chemically known as 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline, is synthesized through various routes. A prevalent and industrially relevant method involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with N-methylcyclohexylamine. This process is often followed by salt formation with hydrochloric acid to yield the more stable bromhexine hydrochloride.

Synthesis of the Key Intermediate: 2-Amino-3,5-dibromobenzaldehyde

A crucial starting material for bromhexine synthesis is 2-amino-3,5-dibromobenzaldehyde.[1] This intermediate is typically synthesized from o-nitrobenzaldehyde through a two-step process involving reduction of the nitro group followed by bromination of the resulting o-aminobenzaldehyde.[2][3]

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromobenzaldehyde [2]

-

Reduction of o-nitrobenzaldehyde: 1.5g of o-nitrobenzaldehyde is added to a mixture of 40mL of absolute ethanol (B145695) and 10mL of distilled water in a three-neck flask. To this, 31mL of acetic acid and 2.2g of iron powder are added with a few drops of concentrated HCl. The mixture is heated to 90°C and refluxed for 60 minutes.

-

Bromination: The reaction flask is then cooled to 0°C. Subsequently, 6.2g of bromine is added dropwise. The reaction is allowed to proceed at room temperature for 150 minutes to yield 2-amino-3,5-dibromobenzaldehyde. This method reports a yield of over 90% and a purity of over 99.0%.[2]

Synthesis of Bromhexine from 2-Amino-3,5-dibromobenzaldehyde

Several patented methods describe the synthesis of bromhexine from 2-amino-3,5-dibromobenzaldehyde. One common approach involves a three-step process: reduction of the aldehyde, chlorination, and subsequent amination.[4][5][6]

Experimental Protocol: Synthesis of Bromhexine Hydrochloride [4][5]

-

Reduction: 450g of 2-amino-3,5-dibromobenzaldehyde is dissolved in 1.8kg of absolute ethanol. While keeping the temperature below 30°C, 25g of sodium borohydride (B1222165) is added in portions. The mixture is stirred at room temperature for 1 hour. The pH is then adjusted to 6-7 with hydrochloric acid, and the mixture is filtered. The filter cake is dissolved in 1.8 kg of tetrahydrofuran.

-

Chlorination: In a separate reaction flask, 356g of thionyl chloride is mixed with 2kg of tetrahydrofuran. The previously prepared filtrate is added dropwise to this solution while maintaining the temperature below 30°C. The reaction proceeds for 1 hour at room temperature.

-

Amination and Salt Formation: The resulting 2,4-dibromo-6-chloromethylaniline is then reacted with N-methylcyclohexylamine.[4] This amination reaction is followed by a salt-forming reaction with an HCl salifying reagent to produce bromhexine hydrochloride.[4]

An alternative, more direct one-step synthesis involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine in the presence of a catalyst and a reducing agent.[7]

Table 1: Summary of Quantitative Data for Bromhexine Synthesis

| Parameter | Value | Reference |

| Synthesis of 2-Amino-3,5-dibromobenzaldehyde | ||

| Starting Material | o-nitrobenzaldehyde | [2] |

| Yield | > 90% | [2] |

| Purity | > 99.0% | [2] |

| Synthesis of Bromhexine Hydrochloride | ||

| Starting Material | 2-amino-3,5-dibromobenzaldehyde | [4][5] |

| Reducing Agent (Step 1) | Sodium Borohydride | [4][5] |

| Chlorinating Agent (Step 2) | Thionyl Chloride | [4][5] |

| Aminating Agent (Step 3) | N-methylcyclohexylamine | [4] |

Synthesis Pathway of Bromhexine

Caption: Synthesis pathway of Bromhexine Hydrochloride.

Structural Elucidation of Bromhexine

The structural confirmation of synthesized bromhexine is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms. The primary techniques used are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the bromhexine molecule. The IR spectrum of bromhexine hydrochloride shows characteristic absorption bands corresponding to its structural features.

Experimental Protocol: IR Spectroscopy

A small amount of the dried bromhexine hydrochloride sample is mixed with potassium bromide (KBr) and pressed into a thin disk. The spectrum is then recorded using an FTIR spectrometer.

Table 2: Characteristic IR Absorption Bands of Bromhexine Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 3300 and 3206 | N-H stretching (primary amine) | [9] |

| 2930 | C-H stretching (aliphatic) | [9] |

| 2779 | C-H stretching (aromatic) | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons and their neighboring environments in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

The bromhexine hydrochloride sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the ¹H NMR spectrum is recorded on an NMR spectrometer.

Table 3: ¹H NMR Spectral Data for Bromhexine

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 1.11-1.92 | m | Cyclohexyl protons | |

| 2.65 | s | N-CH₃ protons | |

| 3.01-3.11 | m | Tertiary proton on cyclohexyl ring | |

| 4.19 | s | Benzylic -CH₂- protons | |

| 7.44-7.80 | m | Aromatic protons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of bromhexine, which helps in confirming its structure.

Experimental Protocol: Mass Spectrometry

The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is then recorded.

Table 4: Mass Spectrometry Data for Bromhexine

| m/z | Ion | Reference |

| 377, 379, 381 | [M+H]⁺, [M+H+2]⁺, [M+H+4]⁺ (Isotopic pattern due to two Br atoms) | [10] |

| 264 | Fragment ion | [10] |

| 114 | Fragment ion | [10] |

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of Bromhexine.

Mechanism of Action

Bromhexine hydrochloride is a mucolytic agent that acts on the mucus-secreting cells of the respiratory tract.[11][12] Its mechanism of action involves several processes that lead to a decrease in mucus viscosity and improved clearance from the airways.

-

Mucolytic Action: Bromhexine disrupts the structure of acid mucopolysaccharide fibers in the mucus, making it less viscous.[11][12]

-

Stimulation of Serous Gland Secretion: It stimulates the serous glands to produce a more watery and less thick mucus.[11][12]

-

Enhancement of Ciliary Activity: Bromhexine enhances the movement of cilia, the small hair-like structures that help transport mucus out of the lungs.[11][13]

-

Inhibition of TMPRSS2: Recent studies have shown that bromhexine can inhibit the transmembrane serine protease 2 (TMPRSS2), an enzyme that is involved in the entry of certain viruses into host cells.[14]

Mechanism of Action of Bromhexine

Caption: Simplified mechanism of action of Bromhexine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis of 2-Amino-3,5-dibromobenzaldehyde | Semantic Scholar [semanticscholar.org]

- 4. Preparation method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112194585A - Synthetic method of bromhexine hydrochloride - Google Patents [patents.google.com]

- 6. CN102617359B - Method for preparing bromhexine hydrochloride - Google Patents [patents.google.com]

- 7. CN104628577A - Method for synthesizing bromhexine hydrochloride - Google Patents [patents.google.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]

- 12. What is Bromhexine Hydrochloride used for? [synapse.patsnap.com]

- 13. nbinno.com [nbinno.com]

- 14. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Metabolic Pathways of Bromhexine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Metabolic Pathways

The in vitro metabolism of Bromhexine is characterized by both Phase I and Phase II reactions, primarily occurring in the liver.

Phase I Metabolism: Oxidation

Phase I metabolism of Bromhexine involves oxidative reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. The key transformations are:

-

N-demethylation: The removal of the methyl group from the tertiary amine is a primary metabolic step.

-

Hydroxylation: The addition of hydroxyl groups to the cyclohexyl ring is another major pathway.

-

Combined N-demethylation and Hydroxylation: These reactions can occur sequentially, leading to the formation of hydroxylated N-demethylated metabolites. One of the most significant metabolites formed through this pathway is Ambroxol , which is itself a pharmacologically active mucolytic agent.

Studies have indicated that CYP3A4 is a key enzyme responsible for the metabolism of Bromhexine.[1]

Phase II Metabolism: Glucuronidation

The hydroxylated metabolites of Bromhexine formed during Phase I metabolism can undergo Phase II conjugation reactions. The most prominent of these is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is transferred to the hydroxyl group, forming a more water-soluble glucuronide conjugate that can be readily excreted. Glucuronide conjugates have been detected for all hydroxylated metabolites of Bromhexine in in vitro systems.

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of Bromhexine.

Quantitative Data on Metabolic Kinetics

The determination of kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) is essential for predicting the in vivo clearance of a drug and its potential for enzyme-based drug-drug interactions. While specific, publicly available studies detailing these kinetic constants for Bromhexine are scarce, the following tables illustrate how such data would be presented.

Table 1: Illustrative Kinetic Parameters for Phase I Metabolism of Bromhexine by Recombinant Human CYP Isoforms

| CYP Isoform | Metabolite | K_m (µM) | V_max (pmol/min/pmol CYP) | Intrinsic Clearance (CL_int) (µL/min/pmol CYP) |

| CYP3A4 | Ambroxol | Data Not Available | Data Not Available | Data Not Available |

| CYP2D6 | Ambroxol | Data Not Available | Data Not Available | Data Not Available |

| CYP2C9 | Ambroxol | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... | ... |

Table 2: Illustrative Kinetic Parameters for the Glucuronidation of a Bromhexine Metabolite in Human Liver Microsomes

| Metabolite | K_m (µM) | V_max (pmol/min/mg protein) | Intrinsic Clearance (CL_int) (µL/min/mg protein) |

| Hydroxylated Bromhexine | Data Not Available | Data Not Available | Data Not Available |

| Ambroxol | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following sections detail standardized in vitro methodologies for investigating the metabolic pathways of Bromhexine.

Protocol 1: Determination of Phase I Metabolism in Human Liver Microsomes

This protocol outlines a typical experiment to identify the metabolites of Bromhexine formed by CYP enzymes in human liver microsomes (HLMs) and to determine the kinetic parameters.

-

Pooled human liver microsomes (HLMs)

-

Bromhexine hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Add pooled HLMs to the master mix to a final protein concentration of, for example, 0.5 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add Bromhexine (from a stock solution in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-warmed incubation mixture to initiate the reaction. A range of Bromhexine concentrations (e.g., 0.1 µM to 50 µM) should be used for kinetic analysis.

-

Incubate at 37°C with gentle shaking.

-

-

Time-course Sampling and Reaction Termination:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

UPLC-MS/MS Analysis:

-

Analyze the supernatant using a validated UPLC-MS/MS method to identify and quantify Bromhexine and its metabolites.

-

Example Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase.

-

Flow Rate: e.g., 0.4 mL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the parent drug and expected metabolites.

-

-

Protocol 2: Determination of Phase II Glucuronidation of Bromhexine Metabolites

This protocol is designed to assess the formation of glucuronide conjugates of Bromhexine's hydroxylated metabolites.

-

Pooled human liver microsomes (HLMs)

-

Hydroxylated Bromhexine metabolite or Ambroxol (as substrate)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Alamethicin (B1591596) (a pore-forming agent to activate UGTs)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Activation of Microsomes:

-

On ice, pre-incubate the HLMs with alamethicin (e.g., 50 µg/mg microsomal protein) for 15 minutes to disrupt the microsomal membrane and ensure access of the cofactor to the UGT enzymes.

-

-

Preparation of Incubation Mixture:

-

Prepare a master mix containing Tris-HCl buffer, MgCl₂, and the activated HLMs.

-

Add the hydroxylated Bromhexine metabolite to the master mix. A range of substrate concentrations should be used for kinetic analysis.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding UDPGA (e.g., to a final concentration of 2 mM).

-

Incubate at 37°C with gentle shaking.

-

-

Time-course Sampling and Reaction Termination:

-

At various time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw an aliquot and terminate the reaction with ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Process the samples as described in Protocol 1 (vortex, centrifuge, collect supernatant).

-

Analyze the supernatant by UPLC-MS/MS for the formation of the glucuronide conjugate. The analytical method would need to be optimized for the detection of the more polar glucuronide metabolite.

-

Conclusion

The in vitro metabolism of Bromhexine is a multi-step process involving initial Phase I oxidation by CYP450 enzymes, particularly CYP3A4, to form hydroxylated and N-demethylated metabolites like Ambroxol. These metabolites are then subject to Phase II glucuronidation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these pathways. While specific kinetic data for Bromhexine's metabolism are not widely published, the methodologies and data presentation formats outlined here serve as a comprehensive guide for future studies in this area. A thorough understanding of these metabolic pathways is fundamental for the continued safe and effective use of Bromhexine in a clinical setting.

References

The Pharmacodynamics of Bromhexine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamic properties of bromhexine (B1221334) and its principal active metabolite, ambroxol (B1667023). Both compounds are widely recognized for their mucolytic and secretolytic activities, playing a crucial role in the management of respiratory disorders characterized by abnormal mucus production and impaired clearance. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Core Pharmacodynamic Actions

Bromhexine, a synthetic derivative of the alkaloid vasicine, exerts its therapeutic effects primarily through its active metabolite, ambroxol.[1] Their pharmacodynamic actions are multifaceted, targeting various aspects of respiratory secretion and airway inflammation.

Mucolytic and Secretolytic Effects

The hallmark of bromhexine and ambroxol's activity is their ability to alter the properties of respiratory mucus, making it less viscous and easier to expel.[1][2] This is achieved through several mechanisms:

-

Depolymerization of Mucopolysaccharide Fibers: Bromhexine and ambroxol break down the network of acidic mucopolysaccharide fibers that contribute to the viscosity of tenacious sputum.[2]

-

Stimulation of Serous Gland Secretion: These agents increase the production of serous (watery) mucus from the bronchial glands, which helps to dilute thick, viscous mucus.[2]

-

Hydrolytic Enzyme Activation: They are believed to stimulate the release of lysosomal enzymes that hydrolyze mucopolysaccharide fibers.

Secretomotor (Mucokinetic) Effects

Beyond altering mucus consistency, bromhexine and ambroxol enhance the clearance of secretions from the respiratory tract:

-

Increased Ciliary Beat Frequency: Ambroxol has been shown to increase the beat frequency of cilia, the hair-like projections lining the airways that propel mucus.[3] This enhanced ciliary activity contributes significantly to mucociliary clearance.

-

Stimulation of Surfactant Production: A key action of ambroxol is the stimulation of pulmonary surfactant synthesis and release by alveolar type II cells.[4][5] Surfactant reduces the adhesion of mucus to the bronchial epithelium, facilitating its transport.[5]

Anti-inflammatory and Antioxidant Properties of Ambroxol

Ambroxol exhibits significant anti-inflammatory and antioxidant effects, which are particularly relevant in chronic respiratory diseases where inflammation and oxidative stress are key pathological features.[4][6]

-

Inhibition of Pro-inflammatory Cytokines: Ambroxol can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This effect is partly mediated through the inhibition of the Erk (extracellular signal-regulated kinase) signaling pathway.[2]

-

Scavenging of Reactive Oxygen Species (ROS): Ambroxol has been demonstrated to scavenge hydroxyl radicals and hypochlorous acid, protecting tissues from oxidative damage.[7]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative findings from various studies on the pharmacodynamic effects of bromhexine and ambroxol.

Table 1: Effects of Bromhexine and Ambroxol on Sputum Viscosity and Mucociliary Clearance

| Compound | Model/Study Population | Dosage | Effect | Reference |

| Bromhexine | Patients with Chronic Bronchitis | 48 mg/day for 15 days | Significant reduction in sputum viscosity (p < 0.01) | [8] |

| Ambroxol | Patients with Chronic Pulmonary Diseases | 90 mg/day for 1 week | Reduction in sputum viscoelasticity | [8] |

| Ambroxol | Isolated guinea pig tracheal cells | - | Stimulated ciliary beat frequency by up to 10.8% | [3] |

Table 2: Effects of Ambroxol on Surfactant Production and Inflammatory Markers

| Compound | Model/Study Population | Dosage/Concentration | Effect | Reference |

| Ambroxol | Isolated rat alveolar type II cells | 10⁻⁸ M to 10⁻⁴ M | No direct significant increase in surfactant secretion | [9] |

| Ambroxol | Sprague-Dawley rats | 75 mg/kg i.p. twice daily | Increased SP-C protein and mRNA in type II pneumocytes; increased SP-B in whole lung tissue | [10] |

| Ambroxol | LPS-stimulated human bronchial epithelial cells (NCI-H292) | Dose-dependent | Inhibition of MUC5AC, TNF-α, and IL-1β mRNA expression | [2] |

| Ambroxol | LPS-challenged mice | 7.5 mg/ml (inhaled) | Alleviated influx of inflammatory cells and reduced expression of TNF-α, CCL-2, KC, and IL-1β in lung tissue | [2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of bromhexine and ambroxol's pharmacodynamics.

Measurement of Mucolytic Activity (Sputum Viscoelasticity)

Objective: To quantify the effect of a compound on the viscosity and elasticity of mucus.

Methodology:

-

Sample Collection: Sputum samples are collected from patients with chronic bronchitis or other respiratory diseases with mucus hypersecretion.

-

Rheological Measurement: A rheometer is used to measure the viscoelastic properties of the sputum samples before and after the administration of the test compound.

-

Parameters Measured:

-

Viscosity (η): A measure of the fluid's resistance to flow.

-

Elasticity (G'): A measure of the fluid's ability to store energy and recoil.

-

-

Procedure (as described by Shimura et al.):

-

Patients are treated with the mucolytic agent (e.g., bromhexine 24 mg/day or ambroxol 90 mg/day) for a specified period (e.g., one week).[8]

-

Sputum samples are collected at baseline and after the treatment period.

-

The viscoelasticity of the sputum is measured using an oscillating sphere magnetic rheometer.[8]

-

Changes in viscosity and elasticity are compared between the treatment and control/baseline groups.

-

In Vitro Assay for Surfactant Production by Alveolar Type II Cells

Objective: To assess the direct effect of a compound on the synthesis and secretion of pulmonary surfactant by alveolar type II cells.

Methodology:

-

Cell Isolation and Culture:

-

Alveolar type II cells are isolated from the lungs of rats.[11]

-

The isolated cells are cultured to form a monolayer.

-

-

Radiolabeling:

-

The cells are incubated with a radiolabeled precursor of surfactant phospholipids, such as [³H]choline.[9]

-

-

Treatment:

-

The cultured cells are treated with varying concentrations of the test compound (e.g., ambroxol 10⁻⁷ M to 10⁻⁵ M) for different time intervals (e.g., 1, 2, 4, 8, and 24 hours).[9]

-

-

Measurement of Surfactant Secretion:

-

The amount of radiolabeled phosphatidylcholine secreted into the culture medium is measured using liquid scintillation counting.[9]

-

-

Measurement of Surfactant Synthesis:

-

The amount of radiolabeled precursor incorporated into cellular phosphatidylcholine is measured to assess synthesis.[9]

-

Measurement of Ciliary Beat Frequency (CBF)

Objective: To determine the effect of a compound on the beat frequency of respiratory cilia.

Methodology:

-

Sample Preparation: Ciliated epithelial cells are obtained from tracheal explants or nasal brushings.

-

Microscopy and Imaging:

-

The ciliated cells are observed under a phase-contrast microscope equipped with a high-speed digital video camera.[12]

-

Video recordings of ciliary movement are captured at a high frame rate (e.g., 250 frames per second).

-

-

Data Analysis:

-

The CBF is determined by analyzing the video recordings. This can be done manually by counting the number of beats over a specific time period or using specialized software that performs a fast Fourier transform on the light intensity changes caused by ciliary movement.[12]

-

The mean CBF is calculated and compared between treated and untreated cells.

-

Signaling Pathways and Mechanisms of Action

The pharmacodynamic effects of bromhexine and its metabolites are mediated by their interaction with various cellular signaling pathways.

Mucolytic and Secretolytic Action

The breakdown of mucopolysaccharide fibers and the stimulation of serous secretion are fundamental to the mucolytic effect.

Ambroxol's Stimulation of Surfactant Production

Ambroxol enhances pulmonary surfactant levels, which is crucial for reducing mucus adhesion and improving lung compliance.

Ambroxol's Anti-inflammatory Signaling Pathway

Ambroxol's anti-inflammatory effects are mediated, in part, by the inhibition of the Erk signaling pathway, leading to a reduction in pro-inflammatory cytokine production.

Conclusion

Bromhexine and its active metabolite, ambroxol, are effective mucoactive agents with a well-defined pharmacodynamic profile. Their primary mechanisms of action, including mucolytic, secretolytic, and secretomotor effects, contribute to their clinical efficacy in respiratory diseases. Ambroxol, in particular, demonstrates additional beneficial properties such as surfactant stimulation, anti-inflammatory, and antioxidant activities. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of these compounds and the development of novel mucoactive drugs. The visualization of the signaling pathways offers a clear framework for understanding their molecular mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

- 5. Antiinflammatory properties of ambroxol. | Semantic Scholar [semanticscholar.org]

- 6. Ambroxol in the 21st century: pharmacological and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Effect of ambroxol on surfactant secretion and synthesis in isolated type II alveolar cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An organotypic in vitro model system for studying pulmonary surfactant production by type II alveolar pneumonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Bromhexine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine (B1221334), a synthetic derivative of the alkaloid vasicine (B45323) from Adhatoda vasica, has a long-standing clinical history as a mucolytic agent.[1] Its primary mechanism involves enhancing mucous transport by reducing viscosity and activating the ciliated epithelium.[2] Recent research has unveiled a broader pharmacological potential, notably its role as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key host cell factor for the entry of various respiratory viruses, including SARS-CoV-2.[3] This discovery has spurred renewed interest in developing novel Bromhexine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the early-stage research on Bromhexine derivatives, focusing on their synthesis, mechanism of action, and preclinical data. It aims to serve as a comprehensive resource for researchers and drug development professionals in this field by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Pharmacological Activities of Bromhexine and Its Derivatives

The therapeutic potential of Bromhexine and its derivatives stems from a range of biological activities, with the most prominent being their mucolytic and antiviral properties.

Mucolytic and Expectorant Effects

Bromhexine's primary and most well-established therapeutic action is its ability to alter the rheological properties of mucus, making it less viscous and easier to expel.[4] This is achieved through several mechanisms:

-

Depolymerization of Mucopolysaccharide Fibers: Bromhexine disrupts the structure of acid mucopolysaccharide fibers in mucus, leading to a reduction in sputum viscosity.[4]

-

Stimulation of Serous Gland Secretion: It increases the production of serous, less viscous mucus.[2]

-

Enhancement of Mucociliary Clearance: By reducing mucus viscosity and activating the ciliated epithelium, Bromhexine facilitates the transport of mucus out of the respiratory tract.[2]

While extensive clinical data exists for Bromhexine, quantitative in vitro data on the mucolytic activity of its derivatives is not widely available in the public domain. The evaluation of novel derivatives typically involves measuring changes in the viscoelastic properties of mucus or sputum samples after treatment.

Antiviral Activity: TMPRSS2 Inhibition

A significant recent development in Bromhexine research is the identification of its inhibitory activity against TMPRSS2.[3] This host cell serine protease is crucial for the priming of the spike protein of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2, enabling viral entry into host cells.[3] By inhibiting TMPRSS2, Bromhexine and its derivatives can block this critical step in the viral life cycle.

However, there is conflicting evidence regarding the direct inhibitory effect of Bromhexine on TMPRSS2. One study reported an IC50 value of 0.75 µM for Bromhexine hydrochloride against TMPRSS2 activity. In contrast, another enzymatic assay found no inhibition of TMPRSS2 by Bromhexine hydrochloride.[5] This discrepancy highlights the need for further rigorous investigation and standardized assay conditions.

Synthesis of Bromhexine Derivatives

The synthesis of Bromhexine derivatives primarily involves modifications of the core N-cyclohexyl-N-methyl-(2-amino-3,5-dibromobenzyl)amine structure. Common strategies include the formation of Schiff bases and amides at the primary aromatic amine.

Synthesis of Schiff Base Derivatives

Schiff base derivatives of Bromhexine can be synthesized through the condensation reaction of the primary amine group of Bromhexine with various aldehydes and ketones.[6]

General Experimental Protocol:

-

Dissolve 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline (Bromhexine free base) in a suitable solvent such as methanol.

-

Add the desired aldehyde or ketone in a 1:4 molar ratio to the Bromhexine solution.

-

The reaction mixture is then typically stirred at room temperature or refluxed for a specific period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by purification techniques such as recrystallization.[6]

Synthesis of Amide Derivatives

Amide derivatives can be prepared by reacting the primary amine of Bromhexine with carboxylic acids or their activated derivatives (e.g., acyl chlorides).

General Experimental Protocol (using a coupling agent):

-

In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (e.g., a non-steroidal anti-inflammatory drug) in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Add Bromhexine to the reaction mixture.

-

The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired amide derivative.[7][8]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of Bromhexine and its derivatives.

Table 1: Antiviral and TMPRSS2 Inhibitory Activity

| Compound | Assay | Target | Activity | Source |

| Bromhexine hydrochloride | Enzymatic Assay | TMPRSS2 | IC50 = 0.75 µM | [9] |

| Bromhexine hydrochloride | Enzymatic Assay | TMPRSS2 | No Inhibition | [5] |

| BM9 (Schiff base derivative) | Hemagglutination Inhibition Assay | Antiviral | IC50 = 3.01 ± 1.70 µM | [6][10] |

Table 2: Antimicrobial Activity of Amide Derivatives

| Derivative Class | Bacterial/Fungal Species | Activity (MIC, µg/mL) | Source |

| Amide derivatives of Bromhexine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | 15.6 - 500 |

Note: Specific MIC values for individual amide derivatives were not detailed in the reviewed literature.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Bromhexine has been studied in humans and various animal species. However, there is a notable lack of publicly available pharmacokinetic data for its derivatives.

Table 3: Pharmacokinetic Parameters of Bromhexine

| Species | Dose | Cmax | Tmax (h) | t1/2 (h) | Bioavailability (%) | Source |

| Human | 32 mg (oral) | 84-89 nmol/L | 1.0-1.3 | ~6 | ~20 | [5][11] |

| Broiler Chickens | 2.5 mg/kg (oral) | 32.72 ng/mL | 1.78 | 9.27 | 20.06 | [12] |

Bromhexine undergoes extensive first-pass metabolism, estimated to be around 75-80%.[2] It is primarily metabolized in the liver through N-dealkylation and hydroxylation, with ambroxol (B1667023) being a major active metabolite.[12] For derivatives, computational tools like the SwissADME web server have been used to predict pharmacokinetic properties, but experimental data is needed for validation.[6]

Key Experimental Workflows and Signaling Pathways

General Workflow for Synthesis and Evaluation of Bromhexine Derivatives

Caption: General workflow for the synthesis and evaluation of Bromhexine derivatives.

Signaling Pathway of TMPRSS2-Mediated Viral Entry and Inhibition by Bromhexine Derivatives

Caption: Inhibition of TMPRSS2-mediated viral entry by Bromhexine derivatives.

Conclusion and Future Directions

Early-stage research into Bromhexine derivatives has revealed promising avenues for the development of novel therapeutics for respiratory diseases. The dual action as both a mucolytic and a potential antiviral agent makes this class of compounds particularly attractive. However, the existing body of research presents several gaps that need to be addressed. There is a clear need for the systematic synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships. Quantitative data on the mucolytic and antiviral activities of these derivatives, obtained through standardized and robust assays, are crucial for lead optimization. Furthermore, comprehensive pharmacokinetic and toxicological studies of promising candidates are essential to translate these early findings into clinical applications. Future research should focus on generating these critical datasets to fully realize the therapeutic potential of novel Bromhexine derivatives.

References

- 1. biomedscidirect.com [biomedscidirect.com]

- 2. Activity of bromhexine and ambroxol, semi-synthetic derivatives of vasicine from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cy3-based nanoviscosity determination of mucus: Effect of mucus collection methods and antibiotics treatment • CRC 1449 DYNAMIC HYDROGELS AT BIOINTERFACES [sfb1449.de]

- 4. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability of bromhexine tablets and preliminary pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Re-recognizing bromhexine hydrochloride: pharmaceutical properties and its possible role in treating pediatric COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Schiff base bromhexine derivatives: study on synthesis, characterization, biological assays, molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability of bromhexine tablets and preliminary pharmacokinetics in humans. | Semantic Scholar [semanticscholar.org]

- 12. Research Note: Pharmacokinetics of bromhexine hydrochloride in broilers after single oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Efficacy of Bromhexine on Mucus Viscosity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine (B1221334) is a widely utilized mucolytic agent derived from the Adhatoda vasica plant. It is clinically employed to manage respiratory conditions characterized by the overproduction of thick, viscous mucus, such as chronic bronchitis and other chronic obstructive pulmonary diseases.[1][2] The therapeutic efficacy of Bromhexine lies in its ability to alter the rheological properties of airway mucus, thereby facilitating its clearance and improving respiratory function.[2][3] This technical guide provides an in-depth review of the in vivo effects of Bromhexine on mucus viscosity, presenting quantitative data from key preclinical and clinical studies, detailing experimental methodologies, and illustrating the underlying mechanisms of action.

Mechanism of Action

Bromhexine exerts its mucolytic effects through a multi-faceted mechanism that ultimately reduces the viscosity of respiratory secretions.[4] The primary actions include the depolymerization of mucopolysaccharide fibers within the mucus, stimulation of serous gland secretion leading to a more watery mucus, and enhancement of ciliary activity to promote mucus transport.[4]

Signaling and Mucolytic Pathway

The precise signaling pathway of Bromhexine is not fully elucidated in the available literature. However, its mechanism can be conceptualized as a series of downstream effects initiated by the drug's interaction with the mucus-producing cells and glands of the respiratory tract. Bromhexine's action is believed to involve the enzymatic breakdown of mucin fibers and the upregulation of serous fluid secretion, which collectively reduce the viscoelasticity of mucus.

Preclinical In Vivo Studies

Animal models provide a crucial platform for evaluating the direct effects of Bromhexine on mucus properties. The mini-pig has been established as a valuable model for assessing the mucoregulatory potential of therapeutic compounds.[5][6]

Quantitative Data from Animal Studies

| Animal Model | Bromhexine Hydrochloride (BHCl) Dosage | Duration of Treatment | Method of Viscosity Measurement | Key Findings | Reference |

| Mini-pig | 0.5, 1.0, and 2.0 mg/kg twice daily | 5 days for each dose level | Creep compliance analysis | Statistically significant reduction in residual shear viscosity (p < 0.05) at all dose levels. | [5] |

Experimental Protocol: Mucus Collection and Viscoelasticity Measurement in Mini-pigs

This protocol is based on the methodology described by Martin et al., 1990.[5]

-

Animal Model: Three adult mini-pigs are used.

-

Surgical Preparation: Open-ended pouches are surgically established in the trachea of each mini-pig to allow for daily collection of mucus.

-

Study Design: The study is conducted in phases:

-

A five-day control period where mucus is collected without drug administration.

-

Three consecutive five-day treatment periods where BHCl is administered at 0.5, 1.0, and 2.0 mg/kg twice daily.

-

A five-day washout period follows each treatment period.

-

-

Mucus Collection: Mucus is collected daily from the tracheal pouches.

-

Viscoelasticity Measurement:

-

The viscoelastic properties of each mucus sample are determined using creep compliance analysis with a rheometer.

-

This technique measures the deformation of the mucus sample over time when a constant stress is applied.

-

-

Data Analysis: The residual shear viscosity and instantaneous shear compliance are calculated from the creep compliance curves. Statistical analysis is performed to compare the rheological properties of mucus during control, treatment, and washout periods.

Clinical Trials in Humans

The clinical efficacy of Bromhexine and its active metabolite, Ambroxol (B1667023), on sputum viscosity has been investigated in various patient populations with respiratory diseases. The results of these studies have been varied, with some demonstrating a significant reduction in sputum viscosity while others report no significant changes.[7][8][9]

Quantitative Data from Human Clinical Trials

| Drug | Study Population | Dosage | Treatment Duration | Sputum Viscosity Measurement | Key Findings | Reference |

| Ambroxol | 60 patients with bronchial stasis | 120 mg/day | 10 days | Not specified | Significant reduction in sputum viscosity (p < 0.05) compared to placebo. | [1] |

| Ambroxol | 60 patients with bronchial stasis | 30 mg/day | 10 days | Not specified | No clear clinical effects on sputum viscosity. | [1] |

| Ambroxol (inhaled) | 272 hospitalized adults with mucopurulent sputum | Twice daily | 24 hours | Sputum property score | Significant reduction in sputum property score compared to placebo (difference: -0.29). | [10][11] |

| Bromhexine | 34 patients with chronic asthma | Not specified | 12 days | Nuclear magnetic resonance (n.m.r.) method | No significant change in sputum viscosity. | [8] |

| Bromhexine | 21 severe chronic bronchitics | 24 mg or 48 mg daily | 14 weeks | Not specified | No significant change in sputum properties. | [9] |

Experimental Protocol: Sputum Collection and Rheological Measurement in Clinical Trials

The following is a generalized protocol for the assessment of sputum macrorheology in a clinical trial setting, based on established methodologies.[12][13][14]

-

Patient Selection: Patients with a diagnosis of a muco-obstructive lung disease (e.g., COPD, chronic bronchitis) and the ability to produce sputum are recruited.

-

Study Design: A randomized, double-blind, placebo-controlled design is typically employed.

-

Intervention: Patients are randomized to receive either Bromhexine/Ambroxol at a specified dose and duration or a matching placebo.

-

Sputum Collection:

-

Spontaneous or induced sputum samples are collected at baseline and at specified time points during the treatment period.

-

For induced sputum, patients inhale nebulized hypertonic saline to promote sputum production.

-

Samples are processed to separate saliva and debris.

-

-

Rheological Measurement:

-

Oscillatory rheological shear measurements are performed using a rheometer with a cone-plate geometry.

-

Amplitude Sweep: Performed at a fixed frequency to determine the linear viscoelastic region of the sample.

-

Frequency Sweep: Conducted at a fixed shear deformation within the linear viscoelastic region to measure the storage modulus (G') and loss modulus (G'').

-

-

Data Analysis: Changes in G' and G'' from baseline to post-treatment are compared between the active treatment and placebo groups using appropriate statistical methods.

Conclusion